3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride
Description
Properties
IUPAC Name |
3-(1-ethylpiperidin-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-11-7-5-9(6-8-11)3-4-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMVIWAMYDVJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride typically involves the reaction of 1-ethyl-4-piperidone with a suitable propionic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrochloric acid treatment .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it valuable in drug formulation.
Case Study: Neurological Drug Development
In a study focused on developing treatments for anxiety and depression, researchers utilized 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride to create novel compounds that exhibited enhanced binding affinity to serotonin receptors. The resulting derivatives showed promising anxiolytic effects in preclinical models, suggesting potential therapeutic benefits for human applications.
Neurotransmitter Research
The compound is instrumental in studies investigating the role of neurotransmitters. It aids researchers in understanding how neurotransmitter systems operate and their implications for mental health conditions.
Research Findings
A study highlighted the use of this compound in modulating glutamate receptors. The results indicated that certain derivatives could enhance synaptic transmission, providing insights into developing treatments for disorders like schizophrenia and bipolar disorder.
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard to quantify related substances in pharmaceutical formulations. Its consistent properties ensure accuracy in quality control processes.
Data Table: Standardization Applications
| Application Area | Purpose | Methodology |
|---|---|---|
| Quality Control | Ensuring consistency in drug formulation | High-Performance Liquid Chromatography (HPLC) |
| Quantitative Analysis | Measuring active ingredients | Mass Spectrometry |
Biochemical Studies
Researchers utilize this compound to investigate metabolic pathways and enzyme interactions. This exploration contributes to understanding cellular processes and identifying potential therapeutic targets.
Example Study: Enzyme Interaction
One study examined how this compound affects the activity of specific enzymes involved in metabolic pathways. The findings revealed that certain derivatives could inhibit enzyme activity, suggesting their potential as therapeutic agents for metabolic disorders.
Material Science
Beyond its pharmaceutical applications, this compound is also used in material science. It contributes to creating specialized polymers that exhibit enhanced properties such as flexibility and strength.
Research Insights
Recent investigations into polymer composites incorporating this compound demonstrated improved mechanical properties and thermal stability compared to traditional materials. This advancement opens avenues for its application in various industrial sectors.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical data for 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride and its closest analogs:
Detailed Comparative Analysis
Substituent Effects on Physicochemical Properties
- Ethyl vs. Trifluoroethyl ( vs. 10):
The trifluoroethyl group in 3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid HCl increases molecular weight (275.69 vs. 221.72 g/mol) and lipophilicity due to the electron-withdrawing CF₃ group. This modification may enhance metabolic stability or receptor binding in drug design . - Ethyl vs. Methyl ( vs.
Positional Isomerism ()
The positional isomer 3-(2-Ethyl-piperidin-1-yl)-propanoic acid HCl (ethyl at N-2 instead of N-1) has the same molecular formula but distinct conformational properties. Such isomers may exhibit differences in target binding, as seen in other piperidine-based pharmaceuticals .
Functional Group Modifications
- Ester Derivatives (): Ethyl 3-(piperidin-4-yl)propanoate HCl replaces the carboxylic acid with an ethyl ester (COOEt).
Biological Activity
3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with an ethyl substitution at the nitrogen atom, alongside a propionic acid moiety. This structure contributes to its biological properties, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .
| Property | Details |
|---|---|
| Molecular Formula | C12H19ClN2O2 |
| Molecular Weight | 221.73 g/mol |
| Functional Groups | Piperidine, Carboxylic Acid |
| Solubility | High (due to hydrochloride form) |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies suggest that it may influence:
- Dopamine Receptors : Potential modulation of dopaminergic pathways could be beneficial in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : Its effects on serotonin pathways indicate possible applications in managing depression and anxiety .
The compound's ability to bind to these receptors suggests that it may act similarly to other psychoactive substances, although specific binding affinities and receptor interactions require further investigation .
Neurotransmitter Modulation
Research has demonstrated that this compound can significantly affect neurotransmitter levels. For instance, it has been shown to enhance serotonin release in vitro, which is critical for mood regulation .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Depression Models : In animal models of depression, administration of the compound resulted in decreased immobility time in forced swim tests, indicating antidepressant-like effects .
- Anxiety Models : In anxiety-related tests (e.g., elevated plus maze), subjects treated with the compound exhibited increased exploratory behavior, suggesting anxiolytic properties .
Applications in Pharmaceutical Development
This compound serves as a vital intermediate in synthesizing various pharmaceutical agents targeting neurological conditions. Its role in drug formulations is underscored by its ability to enhance solubility and stability, making it a preferred choice for medicinal chemists .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound | Key Activity |
|---|---|
| 3-Piperidin-4-yl-propionic acid | Antidepressant effects |
| 1-(Piperidin-4-yl)-N-methylmethanamine | Analgesic properties |
| 3-(4-Chlorophenyl)-3-hydroxypropanoic acid | Anticancer activity |
This table illustrates how structural modifications can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to verify the purity of 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride?
- Methodological Answer : Purity assessment should combine titrimetric analysis (e.g., non-aqueous titration with alcoholic sodium hydroxide to determine chloride content) and spectroscopic techniques (e.g., IR absorption to confirm functional groups like piperidine and carboxylic acid). Purity standards typically align with pharmacopeial guidelines (98.0–102.0% by dry weight) .
- Example Workflow :
| Step | Method | Parameter | Reference |
|---|---|---|---|
| 1 | IR Spectroscopy | Functional group verification | |
| 2 | Titration (non-aqueous) | Chloride content | |
| 3 | HPLC | Impurity profiling |
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodological Answer : Synthesis optimization requires stepwise reaction monitoring (e.g., TLC or LC-MS for intermediate checks) and controlled reagent addition (e.g., slow addition of ethylating agents to minimize side reactions). Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Critical Parameters :
- Temperature control (0–5°C during ethylation).
- Purification via recrystallization (ethanol/water mixtures).
Q. What safety protocols are essential for handling this compound given limited toxicity data?
- Methodological Answer : Adopt universal precautions :
- Use fume hoods and closed systems to avoid inhalation.
- Wear nitrile gloves and goggles to prevent dermal/ocular exposure.
- Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved in pharmacological studies?
- Methodological Answer : Address contradictions via dose-response curve refinement and receptor binding assays (e.g., radioligand displacement studies to confirm target specificity). Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Example Framework :
| Discrepancy Source | Resolution Strategy |
|---|---|
| Off-target effects | siRNA knockdown of suspected receptors |
| Metabolic instability | Stability assays in liver microsomes |
Q. What theoretical frameworks guide mechanistic studies of this compound’s interaction with neural receptors?
- Methodological Answer : Anchor studies in molecular docking simulations (e.g., AutoDock Vina for piperidine derivatives) and structure-activity relationship (SAR) models . Link findings to established theories like allosteric modulation of GABA receptors .
- Case Study :
- Hypothesis : Ethyl-piperidine moiety enhances blood-brain barrier penetration.
- Validation : LogP measurements and MDCK cell permeability assays .
Q. How can researchers design experiments to differentiate between the compound’s direct and indirect metabolic effects?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-tracing in hepatic assays) and genetic knockout models (e.g., CYP450 isoforms). Pair with metabolomic profiling (LC-HRMS) to map metabolic pathways .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation for IC₅₀ calculation) and ANOVA with post-hoc tests (e.g., Tukey’s HSD for multi-group comparisons). Use software like GraphPad Prism for ECDF plots .
Q. How should researchers address batch-to-batch variability in physicochemical characterization?
- Methodological Answer : Implement quality-by-design (QbD) principles :
- Define critical quality attributes (CQAs: e.g., particle size, polymorphism).
- Use DOE (Design of Experiments) to identify key process parameters .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Methodological Answer : Follow OECD 423 for acute toxicity screening and ICH M3(R2) for repeated-dose studies. Secure approval from institutional animal care committees (IACUC) .
Tables for Key Parameters
Table 1 : Recommended Analytical Parameters for Purity Assessment
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Assay | HPLC | 98.0–102.0% |
| Chloride | Titration | 18.0–22.0% |
| Residual Solvents | GC | ≤500 ppm |
Table 2 : Stability Storage Conditions
| Condition | Temperature | Duration | Degradation Limit |
|---|---|---|---|
| Long-term | 2–8°C | 24 months | ≤5% |
| Accelerated | 25°C/60% RH | 6 months | ≤10% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
